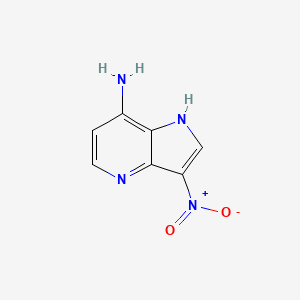![molecular formula C9H8N2O B3219695 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190319-89-1](/img/structure/B3219695.png)
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Übersicht
Beschreibung
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound is synthesized using various methods, and it has numerous potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and physiological effects:
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It may also have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new anti-cancer therapies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research on 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. One direction is to further investigate its potential as an anti-cancer agent and develop new therapies based on its chemical properties. Another direction is to explore its potential as a treatment for neurodegenerative diseases and cognitive impairment. Additionally, research could focus on identifying the specific enzymes and proteins that are targeted by this compound, which could lead to a better understanding of its mechanism of action.
In conclusion, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that has numerous potential applications in scientific research. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a valuable tool for studying the mechanisms of cancer growth and developing new anti-cancer therapies. While its mechanism of action is not fully understood, further research could lead to a better understanding of its chemical properties and potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has numerous potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXSTVUBLRQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[3,2-b]pyridine, 3-nitro-7-(trifluoromethyl)-](/img/structure/B3219622.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3219628.png)
![1H-Pyrrolo[2,3-c]pyridine, 3,4-dinitro-](/img/structure/B3219643.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219651.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3219656.png)
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3219663.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219666.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219670.png)
![3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219679.png)
![4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219685.png)

![6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219700.png)
